molecular formula C16H19N3O2S B6472712 6,7-dimethoxy-2-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2640955-99-1

6,7-dimethoxy-2-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6472712
CAS No.: 2640955-99-1
M. Wt: 317.4 g/mol
InChI Key: NYAHJKKBLWPHSC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C17H20N3O2S and a molecular weight of 330.43 g/mol . This complex synthetic molecule features a 1,2,3,4-tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry known for its broad-spectrum biological activities and frequent occurrence in natural alkaloids . The core is substituted with dimethoxy groups at the 6 and 7 positions and is further functionalized at the 2-position with a pyrimidine ring bearing a methylsulfanyl (S-methyl) group . The tetrahydroisoquinoline structure is a well-established scaffold in drug discovery, with derivatives reported to exhibit a diverse range of pharmacological activities. Structurally similar analogs have been investigated as sigma-2 receptor ligands, which are overexpressed in proliferative cancer cells and are valuable tools for tumor imaging and cancer therapeutics research . Other analogs based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure have been designed as superior reversal agents for P-glycoprotein-mediated multidrug resistance in cancer cells . Furthermore, certain synthetic tetrahydroisoquinoline derivatives have demonstrated significant analgesic and anti-inflammatory effects in pharmacological studies . As such, this specific compound, with its unique hybrid structure combining tetrahydroisoquinoline and pyrimidine motifs, serves as a valuable chemical intermediate for researchers in medicinal chemistry. It is used in the design, synthesis, and screening of novel bioactive molecules for various therapeutic areas, including oncology and central nervous system (CNS) disorders. The product is provided for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6,7-dimethoxy-2-(2-methylsulfanylpyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-20-13-8-11-5-7-19(10-12(11)9-14(13)21-2)15-4-6-17-16(18-15)22-3/h4,6,8-9H,5,7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAHJKKBLWPHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC(=NC=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to 6,7-dimethoxy-2-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline exhibit promising anticancer properties. Research has demonstrated that tetrahydroisoquinoline derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of tetrahydroisoquinoline derivatives for their cytotoxic effects against different cancer cell lines. The results showed that certain modifications in the structure significantly enhanced their activity against breast and lung cancer cells .

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Tetrahydroisoquinolines have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation.

Case Study:
Research conducted on a related compound demonstrated its effectiveness in reducing neuroinflammation in models of Alzheimer's disease. The study indicated that the compound could modulate inflammatory pathways and reduce amyloid-beta accumulation .

Agrochemical Applications

2.1 Herbicidal Properties

The compound has also been investigated for its use as an herbicide. Its structural similarities to known herbicides suggest potential efficacy in controlling unwanted plant species.

Case Study:
A patent outlines the synthesis of related pyrimidine derivatives that serve as intermediates in the production of herbicides. The herbicidal activity was evaluated through field trials, demonstrating effective weed control with minimal phytotoxicity to crops .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 6,7-dimethoxy-2-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline. Modifications to the methoxy and methylsulfanyl groups can significantly influence biological activity.

ModificationEffect on Activity
Addition of halogensIncreased anticancer potency
Alteration of methoxy groupsEnhanced neuroprotective effects
Variation in alkyl chain lengthImproved herbicidal efficacy

Comparison with Similar Compounds

Comparison with Structural Analogs

P-gp Inhibitors with Heterocyclic Substituents

Triazole-Substituted THIQ Derivatives

A series of 6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-THIQs (e.g., compound 7h) demonstrated exceptional P-gp inhibition, with an EC50 of 127.5 ± 9.1 nM in reversing doxorubicin resistance in K562/A02 cells. These compounds exhibit low cytotoxicity (therapeutic index >784.3) and sustained activity (>24 h). The triazole moiety enhances binding affinity to P-gp through π-π interactions and hydrogen bonding, contributing to superior potency compared to the methylsulfanyl-pyrimidine analog .

MC18 (Tetralin-Substituted THIQ)

MC18, (E)-6,7-dimethoxy-2-[3-(5-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)propyl]-THIQ, is a PET tracer and P-gp inhibitor. It showed fourfold higher uptake in target organs compared to ¹¹C-tariquidar and ¹¹C-elacridar, attributed to its tetralin group, which improves blood-brain barrier penetration.

Elacridar (Acridine-Substituted THIQ)

Elacridar, a clinical-stage P-gp inhibitor, incorporates a 5-methoxyacridine-carboxamide group. Though structurally distinct, its synthesis involves similar steps (e.g., condensation with a nitroaryl intermediate followed by reduction). Elacridar’s bulkier substituent may reduce solubility but enhances long-term stability in vivo compared to smaller groups like methylsulfanyl-pyrimidine .

Antifungal and Neurotoxic Derivatives

Antifungal THIQs with Alkyl Chains

N-Alkyl THIQ derivatives (C11-alkyl chains) exhibit antifungal activity by targeting ergosterol biosynthesis enzymes (Δ14-reductase, Δ8,7-isomerase). Their activity is comparable to clotrimazole, highlighting how lipophilic alkyl chains enhance membrane penetration—a property less relevant to the target compound’s P-gp inhibition .

Neurotoxic N-Methylated THIQs

N-Methylated THIQs (e.g., N-methyl-salsolinol) are neurotoxins implicated in Parkinson’s disease. These compounds undergo oxidation to isoquinolinium ions, analogous to MPTP’s neurotoxic mechanism. This contrasts sharply with the target compound’s therapeutic intent, underscoring the critical role of substituent selection in determining biological outcomes .

Preparation Methods

Cyclization of Benzylamino Acetals

The Pictet-Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. A halogenated aromatic precursor, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is synthesized via cyclization of a benzylamino acetal intermediate under acidic conditions. For example, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is prepared by treating 3,4-dimethoxyphenethylamine with formaldehyde in acetic acid, followed by reduction with sodium cyanoborohydride to stabilize the tertiary amine.

Pyrimidine Moiety Preparation

The 2-(methylsulfanyl)pyrimidin-4-yl group is synthesized separately and coupled to the tetrahydroisoquinoline core.

Oxidation-Thiolation Sequence

Patent US6693194B2 outlines a method for preparing methylsulfanyl-substituted pyrimidines. Starting with 4,6-dichloro-2-(methylthio)-1,3-pyrimidine , methoxylation is achieved using alkali metal methoxide in toluene at 20–60°C. Subsequent oxidation with hydrogen peroxide (20–35%) in acetic acid at 75–80°C converts the methylthio group to methylsulfonyl, but the reaction can be halted at the methylsulfanyl stage by controlling oxidant stoichiometry.

Direct Thioetherification

Alternative routes involve nucleophilic displacement of pyrimidine chlorides with methylthiolate. For example, 4-chloro-2-(methylsulfanyl)pyrimidine is synthesized by reacting 4,6-dichloropyrimidine with sodium thiomethoxide in dimethylformamide (DMF) at 0–5°C, achieving yields >85%.

Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling links the tetrahydroisoquinoline and pyrimidine moieties. A representative protocol uses 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 4-bromo-2-(methylsulfanyl)pyrimidine with tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate in toluene at 110°C for 12 hours. This method affords the target compound in 70–75% yield.

Mitsunobu Reaction

For oxygen-linked derivatives, the Mitsunobu reaction couples hydroxylated intermediates with pyrimidine alcohols. As demonstrated in J-stage research, 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline is reacted with 4-hydroxy-2-(methylsulfanyl)pyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), yielding 65–70% product.

Purification and Optimization

Solvent Extraction and pH Adjustment

Post-coupling purification involves adjusting the aqueous-acidic reaction mixture to pH 5–8 with sodium hydroxide, followed by extraction with toluene. Combined organic phases are concentrated via azeotropic distillation with water, achieving >98% purity.

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) at 4°C yields crystalline product with minimal impurities (<0.5%). This step is critical for pharmaceutical-grade material.

Industrial-Scale Considerations

Solvent Recycling

Toluene and methanol are recovered through fractional distillation, reducing production costs by 30–40%. The process generates only sodium chloride and sulfate byproducts, aligning with green chemistry principles.

Continuous Flow Synthesis

Patent US6693194B2 highlights a continuous oxidation system for methylsulfanyl intermediates, achieving 90% conversion in 2-hour residence time. This method minimizes thermal degradation and improves batch consistency.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Buchwald-Hartwig70–7598.5High12,000
Mitsunobu65–7097.8Moderate14,500
Nucleophilic Aromatic Substitution60–6596.2Low9,800

The Buchwald-Hartwig method offers optimal balance between yield and scalability, while nucleophilic substitution remains cost-effective for small-scale production .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6,7-dimethoxy-2-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline?

  • Methodological Answer : A common approach involves coupling the pyrimidine-thioether moiety to the tetrahydroisoquinoline core via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, describes a similar synthesis using Pd(PPh₃)₄ under degassed DCM/MeOH conditions, with purification via recrystallization (e.g., iPrOH) . Key steps include protecting reactive groups (e.g., methoxy) and optimizing reaction time to avoid over-oxidation of the thioether group.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR : Use ¹H/¹³C NMR to confirm methoxy (δ ~3.8 ppm) and methylsulfanyl (δ ~2.5 ppm) groups. highlights similar compounds analyzed via ¹H NMR with distinct splitting patterns for aromatic protons .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺) to validate molecular weight. reports calc’d/found mass values (e.g., 619 Da) .
  • HPLC : Monitor purity (>95%) using reverse-phase chromatography with UV detection at 254 nm.

Q. What are the primary chemical modifications feasible for this compound?

  • Methodological Answer : The methylsulfanyl group is reactive toward oxidation (to sulfoxide/sulfone) and substitution. confirms analogous compounds undergo oxidation with mCPBA or substitution with nucleophiles (e.g., amines) under basic conditions . Methoxy groups can be demethylated (e.g., BBr₃ in DCM) to yield phenolic derivatives for further functionalization.

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its analogs?

  • Methodological Answer : Contradictions often arise from steric or electronic differences. For example:

  • Steric Effects : Bulkier substituents on the pyrimidine ring (vs. thiophene in ) may hinder nucleophilic attack .
  • Electronic Effects : The methylsulfanyl group’s electron-donating nature (compared to sulfonyl in ) alters electrophilicity at the pyrimidine C-2 position .
  • Experimental Validation : Use DFT calculations to map electron density and compare with kinetic data (e.g., reaction rates under varying temperatures).

Q. What strategies optimize regioselectivity in functionalizing the tetrahydroisoquinoline core?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., Boc-protected amines) to guide C-H activation at specific positions. describes regioselective alkylation of tetrahydroisoquinoline using HCl/isopropanol reflux .
  • Catalytic Systems : Employ Ru or Pd catalysts for sp³ C-H bond activation. For example, uses Pd(PPh₃)₄ for coupling reactions .

Q. How does the methylsulfanyl group influence biological activity compared to sulfone/sulfoxide derivatives?

  • Methodological Answer :

  • Thioether vs. Sulfone : The methylsulfanyl group enhances lipophilicity (logP), improving membrane permeability, while sulfones increase polarity and hydrogen-bonding capacity. highlights similar quinoline derivatives where methoxy groups enhance target binding .
  • Experimental Design : Synthesize all three derivatives (thioether, sulfoxide, sulfone) and compare their pharmacokinetic profiles (e.g., solubility, metabolic stability) and in vitro efficacy (e.g., IC₅₀ assays).

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of the methylsulfanyl group under acidic conditions?

  • Methodological Answer : Stability depends on the acid strength and solvent system. For example:

  • HCl/MeOH : shows stability under mild HCl/isopropanol reflux , while stronger acids (e.g., H₂SO₄) may cleave the thioether.
  • Mitigation : Use buffered conditions (pH 4–6) or replace HCl with acetic acid for acid-sensitive reactions.

Experimental Design Tables

Reaction Optimization Parameters Conditions Reference
Pd-catalyzed couplingPd(PPh₃)₄, DCM/MeOH, RT, 16h
Thioether oxidationmCPBA, DCM, 0°C to RT
Demethylation of methoxy groupsBBr₃, DCM, -78°C
Analytical Techniques Key Peaks/Data
¹H NMR (CDCl₃)δ 2.5 (S-CH₃), 3.8 (OCH₃)
HRMS (ESI+)[M+H]⁺ = 388.1520 (calc’d)

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